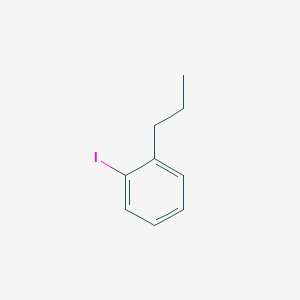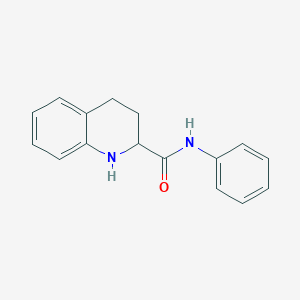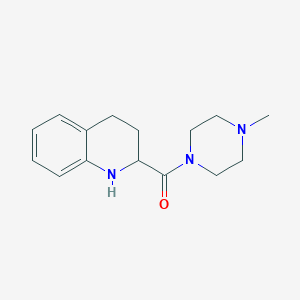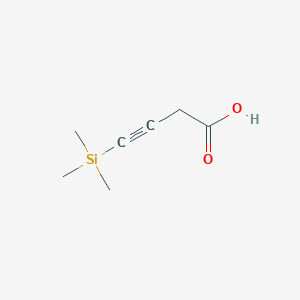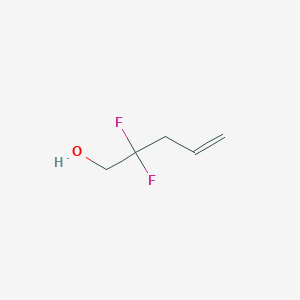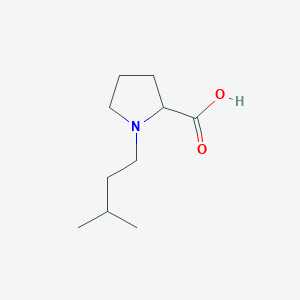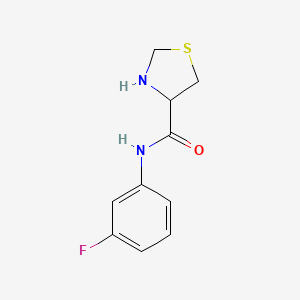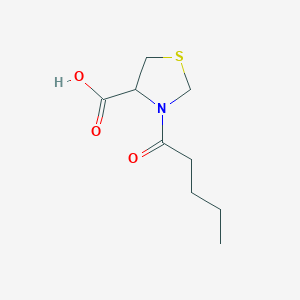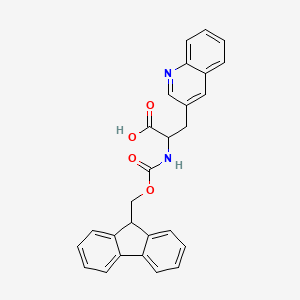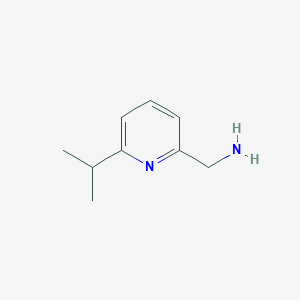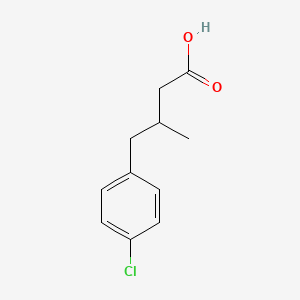
4-(4-Chlorophenyl)-3-methylbutanoic acid
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-methylbutanoic acid, also known as Fenofibrate, is a drug used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the levels of high-density lipoprotein (HDL) or "good" cholesterol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Crameri et al. (1997) developed a practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, which also applies to the synthesis of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid. They achieved a yield of 80% starting from 4-fluorophenylacetic acid and optimized the enantiomeric excess (ee) by crystallization of its sodium salt (Crameri et al., 1997).
Pharmacological Activity :
- Witczuk, Khaunina, and Kupryszewski (1980) resolved racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers and determined their pharmacological activity. The R(+) enantiomer was found to be more effective than the S(-) enantiomer and the racemate, highlighting the importance of stereochemistry in pharmacological effectiveness (Witczuk et al., 1980).
Insecticidal Applications :
- Elliott et al. (1983) conducted a study on the insecticidal activities of esters derived from 3-methylbutyric and 3-methylbut-3-enoic acids, esterified with pyrethroidal alcohols. They found that the non-aryl substituents replacing the 4-chlorophenyl group in fenvalerate analogues were crucial for determining insecticidal activity (Elliott et al., 1983).
Substrate Stereospecificity and Active Site Topography :
- Silverman et al. (1987) investigated the substrate and inhibitory properties of various beta-aryl-gamma-aminobutyric acid analogues, including 4-amino-3-(4-chlorophenyl)butanoic acid. They found that all compounds were substrates except for the R-isomers, which were identified as competitive inhibitors. This study contributes to understanding the pharmacological data regarding the appropriate isomers (Silverman et al., 1987).
Design and Synthesis of Novel Compounds :
- Wang et al. (2012) designed and synthesized a series of pyrethroids by connecting eugenol derivatives to either chrysanthematic acid or 2-(
- Synthesis of Aminobutanoic Acids :
- Vasil'eva et al. (2016) discussed the synthesis of 3,4-disubstituted aminobutanoic acids, including 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), a known myorelaxant and analgesic. They emphasized the interest in γ-Aminobutyric acid derivatives containing phenyl and other pharmacophoric (het)aryl substituents as promising pharmacologically active substances (Vasil'eva et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Biochemical Pathways
Related compounds have been found to affect the isoprenoid pathway . This pathway is crucial for the synthesis of important plant hormones including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .
Pharmacokinetics
A related compound, 3,3,3-tris(4-chlorophenyl)propionic acid, has been found to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs .
Action Environment
For example, paclobutrazol, a member of the triazole family, has been found to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(7-11(13)14)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBYNFXXAQJRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




